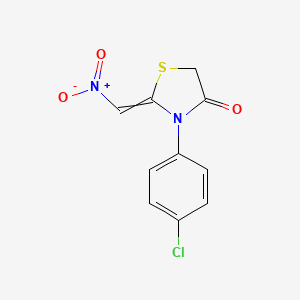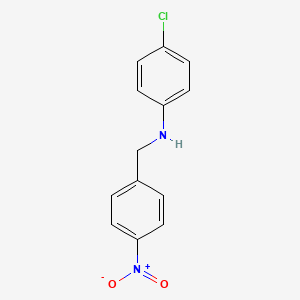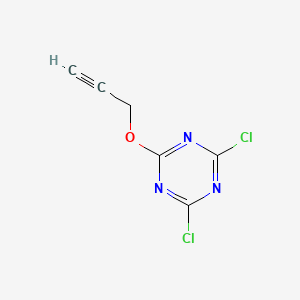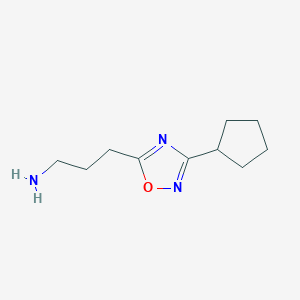
Calcium hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hexadecanoate, also known as calcium palmitate, is a calcium salt of hexadecanoic acid (palmitic acid). It is a white, waxy solid that is commonly used in various industrial and scientific applications. The compound has the chemical formula C32H62CaO4 and is known for its stability and non-toxic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium hexadecanoate can be synthesized through the reaction of hexadecanoic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolving hexadecanoic acid in a suitable solvent.
- Adding calcium hydroxide to the solution.
- Heating the mixture to facilitate the reaction.
- Filtering and drying the resulting this compound precipitate.
Industrial Production Methods
In industrial settings, this compound is produced by reacting hexadecanoic acid with calcium oxide or calcium hydroxide under controlled conditions. The process involves:
- Mixing hexadecanoic acid with calcium oxide or calcium hydroxide.
- Heating the mixture to a specific temperature to ensure complete reaction.
- Cooling and filtering the product to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Calcium hexadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: Under specific conditions, it can be reduced to form calcium and hexadecanoic acid.
Substitution: It can participate in substitution reactions where the hexadecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products
Oxidation: Calcium carbonate and water.
Reduction: Calcium and hexadecanoic acid.
Substitution: Depending on the substituent, various calcium salts and organic compounds.
Scientific Research Applications
Calcium hexadecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in the production of polymers and plastics.
Biology: Employed in the study of lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Utilized as a lubricant, surfactant, and emulsifying agent in various industrial processes .
Mechanism of Action
Calcium hexadecanoate exerts its effects through several mechanisms:
Calcium Ion Release: It releases calcium ions, which play a crucial role in various cellular processes, including signal transduction and muscle contraction.
Lipid Interaction: The hexadecanoate component interacts with lipid membranes, affecting their fluidity and permeability.
Enzyme Modulation: It can modulate the activity of enzymes involved in lipid metabolism and calcium signaling pathways
Comparison with Similar Compounds
Similar Compounds
Calcium stearate: Another calcium salt of a long-chain fatty acid, used as a stabilizer and lubricant.
Calcium oleate: A calcium salt of oleic acid, used in cosmetics and as a surfactant.
Calcium laurate: A calcium salt of lauric acid, used in soaps and detergents.
Uniqueness
Calcium hexadecanoate is unique due to its specific fatty acid chain length (16 carbons) and its widespread use in both scientific research and industrial applications. Its stability, non-toxicity, and ability to release calcium ions make it particularly valuable in various fields .
Properties
Molecular Formula |
C16H31CaO2+ |
|---|---|
Molecular Weight |
295.49 g/mol |
IUPAC Name |
calcium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+2/p-1 |
InChI Key |
MCOHUAJYLALSJT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile](/img/structure/B11726105.png)


![3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B11726138.png)





![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)
![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)
